molecular formula C3H3FN2O B12636989 4-Fluoro-1-oxo-4H-1lambda~5~-pyrazole CAS No. 921604-92-4

4-Fluoro-1-oxo-4H-1lambda~5~-pyrazole

Katalognummer: B12636989
CAS-Nummer: 921604-92-4
Molekulargewicht: 102.07 g/mol
InChI-Schlüssel: CLGSBXUFGZWRSA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoro-1-oxo-4H-1lambda~5~-pyrazole is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a fluorine atom at the 4-position and an oxo group at the 1-position of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-1-oxo-4H-1lambda~5~-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom at the 4-position can be substituted by nucleophiles.

    Electrophilic Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

    Oxidation and Reduction: The oxo group at the 1-position can participate in oxidation and reduction reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium fluoride can be used under mild conditions.

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate these reactions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-Fluoro-1-oxo-4H-1lambda~5~-pyrazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Fluoro-1-oxo-4H-1lambda~5~-pyrazole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can inhibit or activate various biochemical pathways, leading to the desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Fluoro-1-oxo-4H-1lambda~5~-pyrazole is unique due to the presence of both a fluorine atom and an oxo group, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

921604-92-4

Molekularformel

C3H3FN2O

Molekulargewicht

102.07 g/mol

IUPAC-Name

4-fluoro-1-oxido-4H-pyrazol-1-ium

InChI

InChI=1S/C3H3FN2O/c4-3-1-5-6(7)2-3/h1-3H

InChI-Schlüssel

CLGSBXUFGZWRSA-UHFFFAOYSA-N

Kanonische SMILES

C1=N[N+](=CC1F)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.